molecular formula C18H13F3N2O2 B2798246 N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034602-72-5

N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2798246
CAS No.: 2034602-72-5
M. Wt: 346.309
InChI Key: UQUUXENIPNCBAQ-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a furan ring, a benzyl group, and a trifluoromethyl-substituted nicotinamide moiety

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl benzylamine, which is then coupled with 6-(trifluoromethyl)nicotinic acid or its derivatives under amide bond-forming conditions. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated or alkylated benzyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to specific proteins, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    N-dibenzo[b,d]furan-3-yl-3-(trifluoromethyl)benzamide: Shares the trifluoromethyl and benzamide moieties but differs in the presence of the dibenzo[b,d]furan structure.

    4-(Dibenzo[b,d]furan-4-yl)-N-(4-(dibenzo[b,d]furan-4-yl)phenyl)aniline: Contains a similar furan structure but with different substituents.

Uniqueness

N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide is unique due to its combination of a furan ring, benzyl group, and trifluoromethyl-substituted nicotinamide. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c19-18(20,21)16-6-5-14(10-22-16)17(24)23-9-12-1-3-13(4-2-12)15-7-8-25-11-15/h1-8,10-11H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUUXENIPNCBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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